molecular formula C14H10BrF2N5O4 B10954122 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Cat. No.: B10954122
M. Wt: 430.16 g/mol
InChI Key: GCAJQRIVJDPPGW-UHFFFAOYSA-N
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Description

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl ring, a difluoromethoxy group, and a nitro-substituted pyrazole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution, often using difluoromethyl ether and a suitable base.

    Pyrazole Formation: The nitro-substituted pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a β-diketone precursor.

    Oxadiazole Ring Formation: The final step involves the formation of the 1,3,4-oxadiazole ring through a cyclization reaction, typically using a carboxylic acid derivative and an appropriate dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of amines and reduced pyrazole derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to:

    Inhibit Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Bind to Receptors: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-chloro-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
  • 2-[5-bromo-2-(trifluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
  • 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and bioactivity. The presence of both bromine and difluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C14H10BrF2N5O4

Molecular Weight

430.16 g/mol

IUPAC Name

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H10BrF2N5O4/c15-8-1-2-11(25-14(16)17)10(5-8)13-20-19-12(26-13)3-4-21-7-9(6-18-21)22(23)24/h1-2,5-7,14H,3-4H2

InChI Key

GCAJQRIVJDPPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(O2)CCN3C=C(C=N3)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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